
S-Phenylcysteine
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Overview
Description
S-Phenylcysteine (SPC) is a sulfur-containing amino acid derivative formed via the covalent binding of benzene oxide—a reactive metabolite of benzene—to cysteine residues in proteins such as hemoglobin and albumin . Structurally, it consists of a phenyl group (-C₆H₅) attached to the sulfur atom of cysteine (Figure 1). SPC serves as a biomarker for benzene exposure, with studies demonstrating linear increases in SPC levels in occupationally exposed individuals (0–23.1 ppm benzene) . Analytical methods like gas chromatography-mass spectrometry (GC-MS) enable detection at sensitivities <20 pmol SPC/g globin, making it critical for toxicological assessments .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .
Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .
Chemical Reactions Analysis
Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
S-Phenylcysteine has gained attention for its potential as an antiretroviral agent , particularly in the treatment of Human Immunodeficiency Virus (HIV). Research indicates that SPC can act as a protease inhibitor, which is crucial for the replication of HIV. A study demonstrated that high-purity SPC could be synthesized efficiently using a chemoenzymatic method involving tryptophan synthase, yielding over 99.9% purity and an overall yield of 81.3% . This efficient synthesis process enhances the feasibility of SPC in pharmaceutical applications.
Production of Pharmaceutical Intermediates
SPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it can be derived from optically active serine through a multi-step synthetic route. This method not only ensures high optical purity but also provides a practical approach to producing SPC derivatives that are valuable in drug development . The ability to produce optically active N-protected this compound derivatives is particularly relevant for creating targeted therapies.
Biochemical Research
Protein Interactions and Enzyme Inhibition
SPC has been utilized to investigate protein interactions and enzyme inhibition mechanisms. Studies have shown that SPC can inhibit specific protein interactions, which may be leveraged to understand cellular signaling pathways better. For instance, its interaction with voltage-gated potassium channels has been explored to elucidate the role of cysteine derivatives in ion channel regulation .
Biomonitoring and Toxicology
In toxicological studies, SPC is used as a biomarker for exposure to benzene and its metabolites. Research has indicated that this compound adducts can form in human serum albumin upon exposure to benzene, making it a useful indicator for assessing human health risks associated with benzene exposure . This application highlights the relevance of SPC in environmental health and toxicology.
Environmental Applications
Wastewater Treatment
Recent studies have explored the use of SPC derived from keratin hydrolysis wastewater as a sustainable approach to amino acid production. Tryptophan synthase has been shown to convert L-serine from keratin hydrolysates into S-phenyl-L-cysteine effectively, achieving over 97% conversion rates . This method not only provides an economical route for producing SPC but also contributes to waste valorization strategies in bioprocessing.
Mechanism of Action
The mechanism of action of S-Phenylcysteine involves its interaction with specific molecular targets and pathways. In the context of its use as a biomarker for benzene exposure, this compound forms adducts with hemoglobin, which can be detected and quantified . As an antiretroviral agent, it is believed to inhibit HIV protease, thereby preventing the maturation of viral particles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The biological and chemical behaviors of cysteine derivatives depend on their substituent groups. Key compounds compared include:
Compound | Structure | Molecular Weight | Key Substituent |
---|---|---|---|
S-Phenylcysteine | C₆H₅-S-CH₂-CH(NH₂)-COOH | 197.25 | Phenyl (-C₆H₅) |
S-Allyl-L-cysteine | CH₂=CH-CH₂-S-CH₂-CH(NH₂)-COOH | ~137.18* | Allyl (-CH₂-CH=CH₂) |
S-Benzylcysteine | C₆H₅-CH₂-S-CH₂-CH(NH₂)-COOH | ~211.28 | Benzyl (-CH₂-C₆H₅) |
S-Diphenylmethyl-L-cysteine | (C₆H₅)₂CH-S-CH₂-CH(NH₂)-COOH | ~287.38 | Diphenylmethyl (-CH(C₆H₅)₂) |
*Molecular weights calculated from empirical formulas in cited evidence.
Enzyme Interactions and Metabolic Pathways
This compound :
- S-Allyl-L-cysteine: Not metabolized by the same liver enzymes as SPC, limiting its utility in biomarker studies .
Toxicological Implications
- S-Allyl-L-cysteine : Lower toxicity profile but requires precautions due to irritant properties .
Biological Activity
S-Phenylcysteine (SPC) is a sulfur-containing amino acid derivative of cysteine, notable for its biological activities and potential applications in toxicology and pharmacology. This article explores the biological activity of SPC, focusing on its mechanisms of action, interactions with biomolecules, and implications for health.
Chemical Structure and Properties
SPC is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine. Its molecular formula is C9H11NO2S, with a molecular weight of approximately 197.25 g/mol . The structure can be represented as follows:
SPC exhibits various biological activities, primarily through its interaction with proteins and cellular pathways. It has been shown to form adducts with hemoglobin in vivo, serving as a biomarker for benzene exposure . The formation of this compound adducts indicates a potential mechanism for benzene's toxic effects, linking SPC to oxidative stress and cellular damage.
2. Antioxidant Properties
Research indicates that SPC possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. A comparative study highlighted that SPC is more effective than its selenium and tellurium analogs in certain contexts . This suggests that SPC could play a role in mitigating oxidative damage in cells.
3. Cytotoxicity and Cell Viability
Studies have evaluated the cytotoxic effects of SPC on various cell lines. In one study, SPC was found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent . The mechanism involves the activation of caspases and modulation of cathepsin activity, which are critical pathways in programmed cell death.
Case Study 1: Benzene Exposure Biomarker
A significant application of SPC is its use as a biomarker for benzene exposure. In a study involving Fisher rats, researchers administered benzene and subsequently measured the levels of SPC in hemoglobin. The results demonstrated a clear correlation between benzene exposure and increased levels of SPC, highlighting its utility in environmental health assessments .
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant capacity of SPC compared to other sulfur-containing compounds. The findings revealed that SPC effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This suggests that SPC may have therapeutic implications for conditions associated with oxidative damage .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing and characterizing S-Phenylcysteine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between L-cysteine derivatives and phenyl-containing electrophiles. For example, reacting cysteine thiols with phenyl disulfides under controlled pH (e.g., alkaline conditions). Post-synthesis, purification via column chromatography or recrystallization is essential. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H and 13C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Elemental analysis validates stoichiometry, while mass spectrometry (LC-MS) confirms molecular weight .
Q. How can researchers verify the identity and purity of this compound in experimental settings?
- Methodological Answer :
- Identity : Use NMR to confirm the presence of phenyl and cysteine moieties (e.g., aromatic proton signals at 7.2–7.4 ppm and cysteine backbone resonances).
- Purity : HPLC with UV detection (e.g., 254 nm) quantifies impurities. For trace analysis, LC-MS provides higher sensitivity (detection limit ~0.01 µg/mL).
- Stoichiometry : Elemental analysis (C, H, N, S) should align with theoretical values (±0.3% deviation). Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or odor changes, which indicate decomposition.
- Disposal : Follow institutional guidelines for cysteine derivatives, often requiring neutralization and incineration by certified waste handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer :
- Replication Studies : Reproduce prior experiments (e.g., benzene metabolism assays in rodent models) under identical conditions to confirm results .
- Cross-Validation : Use isotopic labeling (e.g., 13C-phenyl groups) to trace metabolic intermediates via LC-MS or magnetic resonance spectroscopy (MRS).
- Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to compare studies, focusing on variables like dose, species, and analytical methods. Address outliers using statistical tools (e.g., Grubbs’ test) .
Q. What experimental designs are optimal for studying this compound’s stability under varying physicochemical conditions?
- Methodological Answer :
- Condition Screening : Design a matrix testing pH (2–10), temperature (4–37°C), and oxidative stress (H2O2 exposure). Use HPLC to quantify degradation products (e.g., phenyl disulfides).
- Kinetic Analysis : Perform time-course studies to calculate degradation rate constants (k) and half-life (t1/2). Apply Arrhenius equations for temperature-dependent stability .
- Stabilizers : Evaluate excipients (e.g., antioxidants like ascorbic acid) in buffer systems to enhance shelf life .
Q. How can researchers differentiate this compound’s direct biochemical effects from artifacts in cellular assays?
- Methodological Answer :
- Control Experiments : Include cysteine and phenylalanine controls to isolate this compound-specific effects.
- Artifact Mitigation : Pre-treat samples with reducing agents (e.g., DTT) to rule out thiol-disulfide exchange artifacts.
- Orthogonal Assays : Validate findings using genetic knockdown models (e.g., CRISPR/Cas9 targeting cysteine transporters) or isotopic tracing .
Q. Key Considerations for Experimental Design
- Reproducibility : Document protocols in line with BJOC guidelines (e.g., reagent purity, instrument calibration) .
- Ethical Compliance : Obtain institutional approval for in vivo studies, particularly for benzene metabolite research .
- Data Transparency : Archive raw spectra, chromatograms, and statistical analyses in supplementary materials .
Properties
CAS No. |
5437-52-5 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
InChI Key |
XYUBQWNJDIAEES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Key on ui other cas no. |
5437-52-5 |
physical_description |
Off-white powder; [Sigma-Aldrich MSDS] |
sequence |
X |
Synonyms |
3-phenylcysteine beta-phenylcysteine S-phenylcysteine |
Origin of Product |
United States |
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